Dimethyl 2-(3-methylbutylidene)malonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53618-21-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2-(3-methylbutylidene)propanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h6-7H,5H2,1-4H3 |
InChI Key |
VMKTWDDHIHCHFX-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)CC=C(C(=O)OC)C(=O)OC |
Other CAS No. |
53618-21-6 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2 3 Methylbutylidene Malonate
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an unsaturated product. In the synthesis of Dimethyl 2-(3-methylbutylidene)malonate, the reactants are isovaleraldehyde (B47997) and dimethyl malonate. The efficacy of this reaction is largely dependent on the catalytic system employed.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis, offering a green and often more selective alternative to metal-based catalysts. Amino acids and their derivatives are particularly prominent in this field due to their bifunctional nature, possessing both acidic and basic sites.
L-proline, a naturally occurring secondary amino acid, is a widely utilized and efficient organocatalyst for various organic transformations, including the Knoevenagel condensation. researchgate.netsapub.org Its catalytic activity stems from its ability to form an enamine intermediate with the carbonyl compound, which then reacts with the active methylene compound. researchgate.net
A specific methodology for the synthesis of alkylidene and arylidene malonates through proline-catalyzed Knoevenagel condensation has been reported. rsc.org In a representative procedure for the synthesis of this compound, isovaleraldehyde is reacted with dimethyl malonate in the presence of a catalytic amount of proline. rsc.org The reaction is typically conducted in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature. rsc.org
Detailed Research Findings: In a study by Cardillo et al., a solution of isovaleraldehyde in dry DMSO with 10 mol% of proline was stirred for a short period before the addition of dimethyl malonate. rsc.org The mixture was then stirred overnight at room temperature to afford the desired product. This method is noted for its straightforward procedure and the use of a cheap and readily available catalyst. rsc.org The general applicability of proline as a catalyst has been demonstrated for a variety of aldehydes and active methylene compounds, often resulting in high yields of the corresponding unsaturated products. nih.govbiomedres.usamazonaws.com
The catalytic scope of amino acids in the Knoevenagel condensation is not limited to α-amino acids like proline. Research has shown that other types of amino acids, such as β- and δ-amino acids, can also effectively catalyze this reaction. rsc.org These amino acids, irrespective of the relative positions of their amino and carboxylic acid groups, can act as valuable chiral organocatalysts. rsc.org
While specific studies on the use of β- and δ-amino acids for the synthesis of this compound are not extensively documented in the searched literature, the catalytic efficacy of (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-carboxylic acid (a β-amino acid) and (3R,4R)-4-amino-3-hydroxycyclohexa-1,5-dienecarboxylic acid (a δ-amino acid) has been investigated in Knoevenagel condensations of various aldehydes with active methylene compounds like malononitrile (B47326) and barbituric acid. rsc.org
Detailed Research Findings: In a study by Al-Momani et al., both the β-amino acid and the δ-amino acid were shown to catalyze the Knoevenagel condensation, resulting in product yields of up to 61%. rsc.org The reactions were carried out under various conditions, and the results indicated that these amino acids can be as effective as L-proline in certain contexts. rsc.org This suggests their potential applicability in the synthesis of this compound, although direct experimental evidence is not available in the reviewed literature.
Hydroxyproline (B1673980), a derivative of proline, is another potential organocatalyst for the Knoevenagel condensation. Its structural similarity to proline, with the addition of a hydroxyl group, allows it to participate in similar catalytic cycles involving enamine or iminium ion formation. While the broader literature on organocatalysis suggests the utility of proline derivatives, specific research detailing the use of hydroxyproline for the synthesis of this compound was not identified in the conducted searches. However, the principles of proline catalysis are expected to extend to its hydroxylated analogue, suggesting it as a viable, albeit less documented, catalyst for this transformation.
In addition to purely organic catalysts, metal complexes can also be employed to facilitate the Knoevenagel condensation. Zinc(II) complexes, in particular, have been shown to be effective catalysts for C-C and C-N bond formation reactions. researchgate.net These complexes typically function as Lewis acids, activating the carbonyl group of the aldehyde towards nucleophilic attack by the enolate of the active methylene compound.
While the direct application of Zinc(II) complexes to the synthesis of this compound is not explicitly detailed in the searched literature, studies on the Knoevenagel condensation of various other aldehydes with malononitrile catalyzed by a discrete seven-membered cyclic zinc(II) thione complex have been reported. researchgate.net These reactions proceed at room temperature with high yields, demonstrating the potential of this catalytic system. researchgate.net Other zinc-based catalysts, such as ZnO, have also been used for Knoevenagel condensations in aqueous media at ambient temperatures. jocpr.com
Detailed Research Findings: A study on a cyclic Zinc(II) thione complex demonstrated its high activity in the Knoevenagel condensation of a range of aromatic and aliphatic aldehydes with malononitrile. researchgate.net For instance, the reaction of benzaldehyde (B42025) with malononitrile in the presence of this catalyst at room temperature for a short duration resulted in a high yield of the product. researchgate.net This suggests that similar conditions could be applicable for the reaction of isovaleraldehyde with dimethyl malonate.
Ionic Liquid-Mediated Condensation
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. sapub.orgsapub.orgrsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents. sapub.org In the context of the Knoevenagel condensation, ionic liquids can act as the reaction medium, the catalyst, or both. researchgate.net
The specific use of ionic liquids for the synthesis of this compound has not been found in the searched literature. However, numerous studies have demonstrated the successful application of various ionic liquids in the Knoevenagel condensation of other aldehydes with active methylene compounds. For example, hexamethylenetetramine-based ionic liquids have been used as efficient and recyclable catalysts for the reaction of various carbonyl compounds with active methylene compounds at room temperature, affording products in high yields.
Detailed Research Findings: A study by Nandi et al. reported the use of 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4) as a catalyst for the Knoevenagel condensation. The reaction of various aldehydes with malononitrile or ethyl cyanoacetate (B8463686) in the presence of this ionic liquid at room temperature provided the corresponding products in excellent yields within a short reaction time. The catalyst could also be easily recovered and reused multiple times without a significant loss of activity. This methodology highlights the potential for developing a green and efficient process for the synthesis of this compound using an ionic liquid-based system.
Heterogeneous and Immobilized Catalysis
The use of heterogeneous and immobilized catalysts in the Knoevenagel condensation offers significant advantages, including simplified product purification, catalyst reusability, and often milder reaction conditions. These catalysts are typically solid materials that can be easily separated from the reaction mixture by filtration, contributing to more sustainable chemical processes.
One notable example involves the use of immobilized gelatine as a catalyst for the Knoevenagel condensation between isovaleraldehyde and a malonic ester. In a study, gelatine was covalently immobilized on an epoxy-functionalized polymeric support (Immobead IB-350). This biocatalyst effectively catalyzed the reaction at room temperature in dimethyl sulfoxide (DMSO). The procedure involved shaking a mixture of isovaleraldehyde, diethyl malonate (a close analog to dimethyl malonate), and the immobilized gelatine catalyst. The product was then extracted with hexane (B92381), and any remaining malonic ester was removed by selective hydrolysis with lipase (B570770) B from Candida antarctica. This method resulted in a high purity product with an isolated yield of 85-89%. A key benefit of this system is the ability to recover and reuse both the solvent and the immobilized catalyst for multiple reaction cycles without a significant loss in activity.
| Catalyst | Reactants | Solvent | Temperature | Yield | Purity | Ref |
| Immobilized Gelatine | Isovaleraldehyde, Diethyl Malonate | DMSO | Room Temp. | 85-89% | >95% |
Solvent-Free Reaction Conditions
Conducting the Knoevenagel condensation under solvent-free conditions is a key objective of green chemistry, as it minimizes the use of volatile organic compounds, reduces waste, and can lead to improved reaction rates and easier product isolation. While many solvent-free Knoevenagel reactions focus on aromatic aldehydes, methodologies applicable to aliphatic aldehydes like isovaleraldehyde have also been developed.
One efficient method for the synthesis of alkylidene malonates, including this compound, utilizes L-proline as an organocatalyst. In this procedure, isovaleraldehyde is reacted with dimethyl malonate in the presence of a catalytic amount of proline. The reaction is carried out in a minimal amount of dimethyl sulfoxide (DMSO) and stirred at room temperature overnight. This approach provides a high yield of the desired product (92%) with high purity, as determined by NMR and GC-MS analysis. The workup involves dilution with ethyl acetate (B1210297) and washing with water to remove the catalyst and solvent.
| Catalyst | Reactants | Solvent | Temperature | Time | Yield | Ref |
| L-Proline (10 mol%) | Isovaleraldehyde, Dimethyl Malonate | DMSO (minimal) | Room Temp. | Overnight | 92% |
Azeotropic Water Removal Techniques
The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. To drive the reaction equilibrium towards the formation of the product, it is often necessary to remove the water as it is formed. Azeotropic water removal, typically employing a Dean-Stark apparatus, is a common and effective technique for this purpose.
In this setup, the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. The vapor of the boiling solvent-water azeotrope enters a condenser and drips into the Dean-Stark trap. Upon cooling, the immiscible liquids separate, with the denser water collecting at the bottom of the trap and the less dense organic solvent overflowing back into the reaction vessel. This continuous removal of water effectively shifts the equilibrium, leading to higher yields of the alkylidene malonate. While specific studies detailing the use of a Dean-Stark apparatus for the synthesis of this compound are not prevalent in the readily available literature, this technique is a standard and highly applicable method for this type of condensation reaction.
Alternative Synthetic Routes to Alkylidene Malonates
Approaches Involving Meldrum's Acid and Related Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that is frequently used as a reactant in Knoevenagel condensations. Its high reactivity allows for efficient condensation with aldehydes, often without the need for a catalyst. The resulting alkylidene Meldrum's acid derivatives are versatile intermediates that can be subsequently converted to other compounds, including the desired alkylidene malonates.
The synthesis of 5-arylidene Meldrum's acid derivatives via Knoevenagel condensation is a well-established one-pot reaction. A similar approach can be applied to aliphatic aldehydes like isovaleraldehyde. The reaction typically involves stirring Meldrum's acid with the aldehyde in a suitable solvent, such as ethanol (B145695) or even water, at room temperature. The resulting 5-(3-methylbutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can then be isolated.
To obtain this compound, the alkylidene Meldrum's acid derivative is subjected to alcoholysis with methanol. Heating the intermediate in methanol, often in the presence of an acid or base catalyst, leads to the opening of the dioxinone ring and the formation of the dimethyl ester of the alkylidene malonic acid. This two-step sequence provides a reliable alternative to the direct condensation of dimethyl malonate.
| Intermediate | Reactants for Step 1 | Product of Step 1 | Reactants for Step 2 | Final Product | Ref |
| Meldrum's Acid | Isovaleraldehyde | 5-(3-methylbutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Methanol | This compound | , |
Reactivity and Derivatization of Dimethyl 2 3 Methylbutylidene Malonate
Michael Addition Reactions
The Michael addition, or conjugate addition, is the most prominent reaction involving Dimethyl 2-(3-methylbutylidene)malonate. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the alkylidene chain, driven by the formation of a stable enolate intermediate which is subsequently protonated. masterorganicchemistry.com This process is a reliable method for C-C bond formation. researchgate.net
Ketones, when converted to their corresponding enolates or enamines, can serve as effective nucleophiles in Michael additions to alkylidene malonates like this compound. researchgate.net The development of asymmetric variants of this reaction, where a chiral catalyst guides the approach of the nucleophile, allows for the creation of products with high enantiomeric purity. Organocatalysis has emerged as a powerful strategy for these transformations, avoiding the need for metal catalysts. researchgate.net For instance, the use of unmodified ketones as Michael donors can be achieved with high enantioselectivity through the use of chiral aminocatalysts.
Table 1: Asymmetric Michael Addition of Ketones to Alkylidene Malonates (Illustrative Examples)
| Catalyst | Ketone Donor | Michael Acceptor | Yield (%) | ee (%) |
| L-Proline | 3-Pentanone | 2-Benzylidenemalononitrile | Low | Slightly Enhanced |
| Chiral Primary Amine | Cyclohexanone | Diethyl 2-benzylidenemalonate | 95 | 95 |
Note: This table presents data from analogous reactions to illustrate the principle of asymmetric Michael additions of ketones to activated alkenes.
The field of asymmetric synthesis has been significantly advanced by the development of chiral organocatalysts, which are small, metal-free organic molecules that can induce stereoselectivity. For Michael additions to acceptors like this compound, several classes of organocatalysts have proven effective.
Bifunctional catalysts that combine a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) group) with a basic site (such as an amine) are highly effective in promoting conjugate additions. researchgate.netnih.gov Cinchona alkaloid-derived thiourea catalysts, for example, can activate both the alkylidene malonate electrophile and the nucleophile simultaneously. researchgate.netrsc.org The thiourea moiety forms hydrogen bonds with the ester carbonyl groups of the malonate, increasing its electrophilicity. At the same time, the basic tertiary amine of the cinchona scaffold deprotonates the Michael donor, generating the active nucleophile in close proximity. This dual activation is crucial for achieving high reaction rates and stereoselectivity. rsc.org These catalysts have been successfully applied in the conjugate addition of various nucleophiles, including malonate esters and nitroalkanes, to α,β-unsaturated systems. researchgate.netrsc.org
L-Proline and its derivatives, such as hydroxyproline (B1673980), are among the most widely used organocatalysts. In the context of Michael additions, they typically operate via an enamine-based mechanism. The catalyst first reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine, which is more nucleophilic than the corresponding enolate, then attacks the Michael acceptor (e.g., this compound). The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst. Proline lithium salt has also been shown to effectively catalyze the Michael addition of dimethyl malonate to α,β-unsaturated aldehydes, yielding the adducts in high yields. rsc.org
Achieving high levels of stereocontrol—both diastereoselectivity and enantioselectivity—is a primary goal in the synthesis of complex molecules. In the Michael addition to this compound, these outcomes are influenced by several factors:
Catalyst Structure: The specific chiral environment created by the organocatalyst is paramount. For thiourea-based catalysts, the stereochemistry at the C8 and C9 positions of the cinchona alkaloid backbone can dramatically influence the enantiomeric excess (ee) of the product. nih.gov
Substrate Geometry: The structure of both the Michael donor and the acceptor plays a role. Steric hindrance can affect the rate and selectivity of the reaction. researchgate.net
Reaction Conditions: Solvent, temperature, and catalyst loading can all be optimized to improve stereochemical outcomes. For example, some proline-catalyzed reactions show improved enantioselectivity in alcoholic solvents compared to DMSO.
In reactions creating two new stereocenters, controlling both the relative (diastereo-) and absolute (enantio-) configuration is essential. Substrate-controlled methods, where a chiral auxiliary is attached to the substrate, can provide excellent diastereoselectivity. researchgate.net For instance, alkylidene malonates incorporating an Evans' chiral auxiliary have been shown to react with Grignard reagents to give Michael adducts with diastereomeric ratios as high as 99%. researchgate.net
Table 2: Enantioselectivity in Organocatalyzed Michael Additions (Illustrative Examples)
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Cinchona-Thiourea | Dimethyl Malonate | β-Nitrostyrene | High | High | rsc.org |
| Ga-Na-BINOL Complex | Dimethyl Malonate | 2-Cyclopenten-1-one | 90 | 99 | researchgate.net |
Note: This table shows data for analogous Michael additions to demonstrate the high levels of enantioselectivity achievable with modern catalytic systems.
Chiral Organocatalysis in Conjugate Additions
Nucleophilic Addition Reactions
While the Michael or 1,4-conjugate addition is the predominant pathway for nucleophilic attack on this compound due to the electronic activation of the double bond, other nucleophilic interactions are theoretically possible. The reactivity of this compound is dominated by the soft electrophilic character of the β-carbon. Consequently, soft nucleophiles such as enolates, amines, and thiolates will preferentially undergo conjugate addition. masterorganicchemistry.com
Reactions involving brominated derivatives of alkylidene malonates can lead to different pathways, including substitution or the formation of cyclopropane (B1198618) structures, depending on the nucleophile used. researchgate.net For the parent compound, this compound, direct nucleophilic addition to one of the ester carbonyl groups (a 1,2-addition) is generally disfavored compared to the conjugate addition. However, very hard, non-stabilized nucleophiles might potentially favor attack at a carbonyl carbon, though this is not the typical reactivity profile for this class of substrates. The primary utility of this compound in synthesis remains firmly rooted in its role as a Michael acceptor.
Reactions with Nitro-Compounds to Form Substituted Malonates
The reaction of this compound with nitro-compounds proceeds via a conjugate addition, specifically a Michael reaction, to form highly functionalized substituted malonates. This transformation is a powerful method for carbon-carbon bond formation. The electron-withdrawing nature of the adjacent dimethyl malonate group polarizes the double bond, making the β-carbon electrophilic and thus a prime target for nucleophilic attack by the nitronate anion generated from a nitroalkane.
Research into the synthesis of stereoisomers of 4-methylpregabalin (B8757328) has utilized a key step involving the organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene with a structurally similar isobutyl group. beilstein-journals.org This reaction highlights the synthetic utility of such transformations. While early attempts with cinchona-based organocatalysts resulted in low yields (<10%), likely due to the steric hindrance imposed by the branched alkyl chain of the reactants, the use of more reactive squaramide-based catalysts proved much more effective. beilstein-journals.org
Under optimized conditions, the desired Michael adduct can be obtained in high yield and with excellent stereocontrol. The choice of solvent and catalyst is critical; studies have shown that toluene (B28343) is a superior solvent for this reaction, and a chiral squaramide catalyst can produce the adduct with very high enantiomeric purity (er 99:1). beilstein-journals.org This process often operates as a kinetic resolution, where one enantiomer of the racemic starting material reacts much faster than the other. beilstein-journals.org
| Catalyst | Solvent | Yield of Adduct | Enantiomeric Ratio (er) |
| Cinchona-based (C1-C3) | Various | < 10% | Not Reported |
| Squaramide (S,S)-C5 | Toluene | 75% | 99:1 |
| Squaramide (S,S)-C5 | Acetonitrile (B52724) | Lower Yield | High (unspecified) |
| Squaramide (S,S)-C5 | Methanol | Lower Yield | High (unspecified) |
| Table 1: Representative results for the Michael addition of dimethyl malonate to a nitroalkene analogous to the formation of a substituted malonate from this compound. Data sourced from a study on 4-methylpregabalin synthesis. beilstein-journals.org |
Cross-Coupling Methodologies
The electron-deficient alkene of this compound makes it a suitable partner in various cross-coupling reactions, enabling the formation of complex molecular architectures.
Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates to forge new C-C bonds. Arylidene malonates, which are structurally related to this compound, have been successfully used in photoredox-mediated reductive arylations. nih.gov The general mechanism involves a proton-coupled electron transfer (PCET) where a tertiary amine activates the malonate, facilitating its single-electron reduction by an excited photocatalyst to form a stabilized β-radical enol. nih.gov This radical intermediate can then engage in a radical-radical cross-coupling with an arene radical to form the arylated product. nih.gov
However, it is important to note a key reactivity difference: under conditions optimized for arylidene malonates, their alkylidene counterparts (like this compound) have been found to be unsuccessful. nih.gov This is presumed to be due to the increased reduction potential of alkylidene malonates compared to the arylidene versions, making them more difficult to reduce. nih.gov Despite this, the general principle remains a promising area of research, potentially achievable through the use of more potent reduction systems or dual catalysis manifolds, such as those combining photoredox with nickel or cobalt catalysis. unibo.it
| Arylidene Malonate Substrate | Arene Partner | Photocatalyst | Amine | Solvent | Yield |
| Dimethyl 2-benzylidenemalonate | 4-Cyanopyridine | DPAIPN (3 mol%) | NEt₃ | CH₃CN | 94% |
| Dimethyl 2-(4-methoxybenzylidene)malonate | 4-Cyanopyridine | DPAIPN (3 mol%) | NEt₃ | CH₃CN | 91% |
| Diethyl 2-benzylidenemalonate | 4-Cyanopyridine | DPAIPN (3 mol%) | NEt₃ | CH₃CN | 94% |
| Table 2: Representative examples of photoredox C-C cross-coupling with arylidene malonates, illustrating the general methodology. nih.gov |
The Giese reaction involves the addition of a carbon-centered radical across an electron-deficient double bond. nih.govrsc.org As a classic Michael acceptor, this compound is an excellent substrate for Giese-type transformations. Modern advancements, particularly in photoredox catalysis, have provided mild and efficient methods for generating the required radical species.
One such method is the silyl-mediated photoredox-catalyzed Giese reaction, which allows for the use of non-activated alkyl bromides as radical precursors. nih.govrsc.org In this process, a photocatalyst, upon irradiation with visible light, generates a tris(trimethylsilyl)silyl radical. This highly reactive silyl (B83357) radical then abstracts a bromine atom from an alkyl bromide to produce a nucleophilic carbon-centered radical. nih.gov This alkyl radical subsequently adds to the β-position of the alkylidene malonate to form a new C-C bond. This reaction is highly versatile, enabling the installation of primary, secondary, and tertiary alkyl groups. nih.gov
| Michael Acceptor | Alkyl Bromide | Photocatalyst | Silyl Reagent | Base | Yield |
| Dimethyl 2-methylenemalonate | Cyclohexyl bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | Na₂CO₃ | 72% |
| Diethyl fumarate | 1-Bromoadamantane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | Na₂CO₃ | 83% |
| N-Phenylmethacrylamide | 4-Bromotetrahydropyran | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | Na₂CO₃ | 80% |
| Table 3: Examples of the silyl-mediated photoredox Giese reaction, demonstrating the addition of various alkyl radicals to Michael acceptors. nih.gov |
Other Functional Group Transformations
Beyond conjugate additions, the functional groups within this compound allow for a range of other useful transformations.
Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation. Asymmetric hydrogenation of related β-substituted alkylidene malonates using chiral rhodium or iridium catalysts can produce chiral saturated malonates with excellent enantioselectivity (up to 99% ee). acs.org This creates a stereocenter that can be carried forward in a synthesis.
Hydrolysis and Decarboxylation: The ester groups are amenable to hydrolysis. Treatment of the saturated malonate with one equivalent of a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) can achieve monosaponification, yielding a malonate monoester. acs.org These compounds are valuable as they can undergo decarboxylation upon heating to provide a simple monoester. Alternatively, hydrolysis of both ester groups followed by heating leads to a substituted acetic acid. acs.org
Other Michael Additions: The electrophilic nature of the double bond is not limited to nitroalkanes. Other soft nucleophiles can participate in Michael additions. For instance, ketones can add to alkylidene malonates in reactions catalyzed by chiral organocatalysts, such as those derived from pyrrolidine, to give the corresponding adducts in high yield and enantioselectivity. ntnu.edu.tw
| Starting Material Type | Reagents / Catalyst | Transformation | Product Type |
| Alkylidene Malonate | H₂, Chiral Rh/Ir Catalyst | Asymmetric Hydrogenation | Chiral Saturated Malonate |
| Saturated Dimethyl Malonate | 1. NaOH, MeOH; 2. HOAc, reflux | Hydrolysis & Decarboxylation | Substituted Carboxylic Acid |
| Saturated Dimethyl Malonate | NaCl, H₂O, DMSO, reflux | Decarboxylative Esterification | Substituted Monoester |
| Alkylidene Malonate | Ketone, Pyrrolidine-based Catalyst | Michael Addition | 1,5-Dicarbonyl Compound |
| Table 4: Summary of other key functional group transformations for alkylidene and saturated malonates. acs.orgntnu.edu.tw |
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as an Intermediate in Pharmaceutical Syntheses
The application of dimethyl 2-(3-methylbutylidene)malonate is particularly notable in the pharmaceutical industry, where it serves as a critical precursor in the synthesis of important active pharmaceutical ingredients.
Precursor in Pregabalin Synthesis Pathways
This compound, and its common diethyl ester analogue, are well-established intermediates in the industrial synthesis of Pregabalin, an anticonvulsant drug. amazonaws.com Several synthetic routes leverage this compound's reactivity.
A primary pathway involves a Knoevenagel condensation between 3-methylbutanal (B7770604) (isovaleraldehyde) and dimethyl malonate to form the this compound intermediate. thieme-connect.comgoogle.com Following its formation, a crucial step is the asymmetric Michael addition of nitromethane (B149229) across the activated double bond. This reaction is often facilitated by a chiral catalyst to establish the desired stereochemistry and produces an (S)-2-(3-methyl-2-nitromethyl) malonate derivative. google.com Subsequent chemical transformations, including reduction of the nitro group and decarboxylation under acidic conditions, yield the final (S)-Pregabalin molecule. google.comgoogle.com A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often used to catalyze the addition of nitromethane. google.com
Another documented route also begins with the condensation of 3-methylbutanal and a malonic ester. The resulting 2-(3-methylbutylidene)malonate derivative is then treated with potassium cyanide (KCN) to yield a cyano-addition product. drugfuture.com This intermediate undergoes decarboxylative hydrolysis and subsequent reduction of the cyano group to afford racemic pregabalin, which is then resolved to isolate the desired (S)-enantiomer. drugfuture.com
These synthetic strategies underscore the importance of this compound as a foundational component for building the carbon skeleton of Pregabalin.
| Reactant/Intermediate | Role in Pregabalin Synthesis |
| 3-Methylbutanal (Isovaleraldehyde) | Starting material for Knoevenagel condensation. google.comdrugfuture.com |
| Dimethyl malonate / Diethyl malonate | Reacts with 3-methylbutanal to form the title compound. thieme-connect.comgoogle.comdrugfuture.com |
| This compound | The key α,β-unsaturated intermediate. google.comgoogle.com |
| Nitromethane | Michael donor in asymmetric addition reactions. google.comgoogle.com |
| Chiral Catalyst | Induces stereoselectivity during the Michael addition. google.com |
| Potassium Cyanide (KCN) | Alternative nucleophile for Michael addition. drugfuture.com |
| (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Chiral intermediate formed after nitromethane addition. google.com |
Potential in Agrochemical Development
The structural characteristics of this compound indicate its potential as a scaffold for the development of new agrochemicals. The α,β-unsaturated ester moiety is a known pharmacophore in various biologically active compounds, and its reactivity allows for the introduction of diverse functional groups through conjugate addition reactions. The lipophilic 3-methylbutyl (isopentyl) group can enhance the molecule's ability to permeate biological membranes, a favorable characteristic for potential herbicides, fungicides, or pesticides.
While specific applications are not widely commercialized, the compound represents a valuable starting point for discovery programs. By reacting this compound with a library of nucleophiles, chemists can generate a wide array of novel derivatives for high-throughput screening to identify new agrochemically active leads.
Contributions to Fine Chemical Production
Beyond its role in specific end-products, this compound is a valuable contributor to the broader field of fine chemical production. Its synthesis via the Knoevenagel condensation is a classic and efficient carbon-carbon bond-forming reaction. wikipedia.orgorganicreactions.orgthermofisher.com This reaction, typically catalyzed by a weak base, joins an aldehyde or ketone with an active methylene (B1212753) compound like dimethyl malonate. wikipedia.orgthermofisher.com
As a product of this fundamental reaction, this compound serves as a versatile intermediate. Its conjugated system can participate in a variety of chemical reactions, including:
Michael additions with a wide range of nucleophiles.
Cycloaddition reactions to form cyclic compounds.
Reduction reactions to create saturated diesters.
This reactivity makes it a useful building block for synthesizing a diverse range of specialty chemicals, including those used in fragrances, polymers, and other advanced materials. Its role as a readily accessible, reactive intermediate ensures its place as a staple compound in the toolkit of synthetic organic chemistry.
Mechanistic Studies of Reactions Involving Dimethyl 2 3 Methylbutylidene Malonate
Detailed Reaction Mechanism Elucidation for Knoevenagel Condensation
The synthesis of Dimethyl 2-(3-methylbutylidene)malonate is achieved through the Knoevenagel condensation of isovaleraldehyde (B47997) with dimethyl malonate. nih.gov This reaction is a nucleophilic addition followed by a dehydration reaction. wikipedia.org The mechanism is highly dependent on the catalyst employed, but generally proceeds through three key steps. amazonaws.com
Step 1: Enolate Formation The reaction is initiated by a catalyst, typically a weak base such as an amine (e.g., piperidine (B6355638) or proline), which abstracts an acidic α-proton from the active methylene (B1212753) group of dimethyl malonate. wikipedia.orgamazonaws.com This deprotonation is facilitated by the two electron-withdrawing ester groups (Z), which stabilize the resulting carbanion, or enolate. wikipedia.org The use of a mild base is critical to prevent the self-condensation of the aldehyde. wikipedia.org
Step 2: Nucleophilic Attack The newly formed malonate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of isovaleraldehyde. amazonaws.com This step results in the formation of a tetrahedral intermediate, a β-hydroxy dicarbonyl compound, often referred to as an aldol-type adduct. amazonaws.comresearchgate.net
Step 3: Dehydration The β-hydroxy intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, this compound. thermofisher.com This elimination step is often the driving force for the reaction, as it creates a highly conjugated and thermodynamically stable system. thermofisher.com The removal of water from the reaction mixture can shift the equilibrium to favor product formation. thermofisher.com
The table below summarizes the yield of this compound obtained under specific proline-catalyzed conditions.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Purity |
| Isovaleraldehyde | Dimethyl malonate | Proline (10 mol%) | DMSO | 92% | >98% |
Data sourced from a representative procedure for proline-catalyzed Knoevenagel condensation. nih.gov
Mechanistic Pathways of Asymmetric Michael Additions
This compound, as an α,β-unsaturated dicarbonyl compound, is an excellent Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system. Asymmetric versions of this reaction utilize chiral catalysts to control the stereochemical outcome.
The mechanistic pathway for an organocatalyzed asymmetric Michael addition to this compound typically involves a dual activation model, particularly with bifunctional catalysts like chiral thioureas. researchgate.netrsc.org
Catalyst-Substrate Binding: The chiral catalyst interacts with both the Michael acceptor and the nucleophile. The Lewis basic site of the catalyst (e.g., a tertiary amine) activates the nucleophile by deprotonation or hydrogen bonding, increasing its nucleophilicity.
Michael Acceptor Activation: Simultaneously, the hydrogen-bonding donor part of the catalyst (e.g., the thiourea (B124793) moiety) binds to the carbonyl oxygen atoms of the this compound. researchgate.net This binding lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it more electrophilic and poised for attack.
Stereocontrolled C-C Bond Formation: The catalyst orients both reactants in a specific, chiral conformation. This spatial arrangement blocks one face of the Michael acceptor, forcing the nucleophile to attack from the less sterically hindered face, thereby leading to the formation of one enantiomer of the product in excess.
Product Release: After the carbon-carbon bond is formed, the resulting enolate is protonated, and the product is released from the catalyst, allowing the catalyst to enter a new cycle.
Bifunctional thiourea catalysts have proven effective in promoting the Michael addition of nucleophiles to similar alkylidenemalonates, achieving high yields. researchgate.net
Catalytic Cycle Analysis in Organocatalytic Transformations
The efficiency of organocatalysis lies in the ability of a small amount of the catalyst to generate a large amount of product through a continuous catalytic cycle.
Proline-Catalyzed Knoevenagel Condensation Cycle: In the formation of this compound using proline as a catalyst, the reaction can proceed through an enamine or iminium pathway. nih.gov A plausible cycle involves:
Iminium Formation: The secondary amine of proline reacts with the carbonyl group of isovaleraldehyde to form an iminium ion, which is more electrophilic than the aldehyde itself.
Nucleophilic Attack: The enolate of dimethyl malonate attacks the iminium ion.
Hydrolysis and Regeneration: The resulting adduct is hydrolyzed to release the β-hydroxy intermediate (which quickly dehydrates) and regenerate the proline catalyst, allowing it to participate in a new cycle.
Bifunctional Thiourea-Catalyzed Michael Addition Cycle: For the Michael addition to this compound, a bifunctional thiourea catalyst operates through a well-defined cycle:
The catalyst binds both the nucleophile (e.g., dimethyl malonate) and the electrophile (this compound) via non-covalent interactions (hydrogen bonding and acid-base interaction). researchgate.netrsc.org
Within this ternary complex, the stereoselective C-C bond formation occurs.
The product dissociates from the catalyst.
The free catalyst is ready to start another cycle. This process allows for high turnover numbers with low catalyst loading.
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in readily available literature, analysis of analogous systems provides significant insight.
Reaction Kinetics: Kinetic studies of Knoevenagel condensations typically involve monitoring the reaction progress over time to determine the reaction rate and its dependence on reactant concentrations, catalyst loading, and temperature. The reaction rate is generally higher for aldehydes compared to ketones due to lower steric hindrance. thermofisher.com Some studies on related condensations have noted an induction period, suggesting that the mechanism may involve an autocatalytic pathway where a product or intermediate accelerates the reaction.
A representative table below illustrates how kinetic parameters might be presented for such a study.
| Entry | Catalyst Conc. (mol%) | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) |
| 1 | 5 | 25 | k₁ |
| 2 | 10 | 25 | k₂ |
| 3 | 10 | 40 | k₃ |
This table is illustrative of typical kinetic study parameters.
The following table shows example calorimetric data from a related cyclocondensation reaction involving a dimethyl malonate derivative, demonstrating the type of thermodynamic information obtained.
| Process | Onset Temp. (°C) | Peak Max. Temp. (°C) | Enthalpy, ΔH (mcal/mg) |
| Reaction 1 | 161.7 | 172.6 | -2.6 |
| Reaction 2 | 240.5 | 267.2 | -2.3 |
| Reaction 3 | 281.5 | 310.2 | -7.8 |
Data adapted from a calorimetric study of a reaction between 3-methoxyphenol (B1666288) and dimethyl 2-(4-methoxyphenyl)malonate. researchgate.net A negative ΔH indicates an exothermic process.
Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including dimethyl 2-(3-methylbutylidene)malonate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within the molecule. In a study detailing the Knoevenagel condensation synthesis of this compound, the following ¹H NMR spectral data were reported for the compound in a deuterated solvent. The spectrum confirms the presence of the isobutyl group, the vinyl proton, and the two distinct methoxy (B1213986) groups of the malonate ester.
Key assignments from research findings include a triplet corresponding to the vinyl proton, a doublet of doublets for the allylic methylene (B1212753) protons, a multiplet for the methine proton of the isobutyl group, and singlets for the non-equivalent methoxy groups.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.03 | t | 7.8 | =CH-CH₂ |
| 3.80 | s | - | OCH₃ |
| 3.75 | s | - | OCH₃ |
| 2.21 | dd | 6.9, 7.8 | =CH-CH₂ |
| 1.83 | m | - | CH(CH₃)₂ |
| 0.93 | d | 6.6 | CH(CH₃)₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum typically shows signals for the carbonyl carbons of the ester groups, the olefinic carbons of the double bond, the carbons of the isobutyl group, and the carbons of the two methoxy groups.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 163.1 | C=O |
| 149.9 | =CH-CH₂ |
| 128.2 | C=(C-COOCH₃)₂ |
| 52.5 | OCH₃ |
| 52.3 | OCH₃ |
| 38.6 | =CH-CH₂ |
| 27.9 | CH(CH₃)₂ |
| 22.3 | CH(CH₃)₂ |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes a reference spectrum for this compound, showing prominent peaks that can be used for its identification.
Table 3: Key Mass Fragments from GC-MS Analysis of this compound
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 200 | [M]⁺ (Molecular Ion) |
| 169 | [M-OCH₃]⁺ |
| 143 | [M-C₄H₉]⁺ |
| 136 | [M-C(O)OCH₃-CH₃]⁺ |
| 98 | [M-2xCOOCH₃]⁺ |
Data sourced from spectral information available in the PubChem database.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. While specific academic studies detailing a full LC-MS method for the routine analysis of this compound are not widespread, the technique is highly applicable. A typical method would involve separation on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, followed by detection with a mass spectrometer.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with LC-MS. It is particularly effective for polar molecules and allows for their ionization directly from the liquid phase with minimal fragmentation. For this compound, ESI-MS would typically be performed in positive ion mode. The molecule would be expected to form protonated molecules [M+H]⁺ (m/z 201) or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ (m/z 223) or potassium [M+K]⁺ (m/z 239). This allows for the unambiguous determination of the compound's molecular weight.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Sodium |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and for assessing its purity, including the stereochemical outcome of asymmetric syntheses.
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the purity of malonate derivatives. In the context of asymmetric catalysis, chiral HPLC is the definitive method for determining the stereochemical purity and enantiomeric excess (ee) of chiral products. rsc.orgmdpi.com Although specific HPLC protocols for this compound are not detailed in the provided literature, the analysis of analogous compounds demonstrates a standard methodology. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). mdpi.comresearchgate.net
For instance, the enantiomeric excess of similar Michael addition products has been successfully determined using columns like the Chiralpak series. researchgate.netrsc.org The process involves dissolving the purified compound in a mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, and passing it through the chiral column. researchgate.net A photodiode array detector is commonly used to monitor the elution of the different enantiomers at a specific wavelength, such as 254 nm. rsc.orgresearchgate.net The relative areas of the peaks corresponding to the two enantiomers are then integrated to calculate the enantiomeric excess. rsc.org
Table 1: Example HPLC Conditions for Enantiomeric Excess (ee) Determination of Related Malonate Adducts
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Waters 600E system controller with photodiode array detector | rsc.org |
| Column | Chiralpak ID-3 | rsc.org |
| Mobile Phase | Hexane / 2-Propanol (70:30) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 254 nm | researchgate.netrsc.org |
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative technique for monitoring the progress of reactions that synthesize this compound. rsc.orgmdpi.com Researchers track the consumption of starting materials (e.g., dimethyl malonate and 3-methylbutanal) and the formation of the product by spotting the reaction mixture onto a TLC plate over time. nih.govresearchgate.net
The stationary phase is typically a silica (B1680970) gel plate (e.g., Merck silica gel 60 F254). rsc.org A solvent system, or eluent, such as a mixture of hexane and ethyl acetate (B1210297), is used as the mobile phase. mdpi.comresearchgate.net After development, the spots are visualized, commonly using UV light at 254 nm, or by staining with a chemical agent like potassium permanganate (B83412) or phosphomolybdic acid. rsc.org The relative retention factors (Rf) of the starting materials and the product allow for an efficient assessment of the reaction's completion.
Table 2: Typical Conditions for Thin-Layer Chromatography (TLC)
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Merck silica gel 60 TLC-plates F254 | rsc.orgmdpi.com |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 7:3 or 8:2 v/v) | mdpi.comresearchgate.net |
| Visualization | UV light (254 nm), potassium permanganate stain, phosphomolybdic acid stain | rsc.org |
Following the synthesis, flash column chromatography is the standard method employed for the purification and isolation of this compound on a preparative scale. rsc.orgrsc.org This technique allows for the separation of the desired product from residual reagents, catalysts, and any byproducts formed during the reaction. rsc.orggoogle.com
The crude reaction mixture is typically concentrated and then loaded onto a column packed with a stationary phase, most commonly silica gel (e.g., Merck silica gel, 230-400 mesh). rsc.org A solvent system, often similar to one optimized by TLC analysis (e.g., a hexane/ethyl acetate mixture), is passed through the column to elute the components. mdpi.comgoogle.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. rsc.org
Table 3: Common Parameters for Flash Column Chromatography Purification
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., Merck 60 H or Type 9385, 230-400 mesh) | rsc.orgrsc.org |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixtures | mdpi.comgoogle.com |
| Application | Purification of crude product after reaction workup | rsc.orgrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The analysis relies on the principle that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. docbrown.info
The most prominent absorption bands expected in the IR spectrum of this compound are the C=O stretching vibration from the two ester groups and the C=C stretching vibration from the alkene moiety. The C=O stretch in α,β-unsaturated esters typically appears as a very strong band in the region of 1730-1715 cm⁻¹. The C=C double bond stretch is expected to give a medium-intensity band around 1650-1640 cm⁻¹. libretexts.org Additionally, the spectrum will show C-O single bond stretching vibrations between 1300-1100 cm⁻¹ and various C-H stretching and bending vibrations from the alkyl and vinylic protons. libretexts.org The presence of these characteristic peaks confirms the successful formation of the α,β-unsaturated malonate structure. rsc.org
Table 4: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O | 1730 - 1715 | Strong |
| Alkene | C=C | 1650 - 1640 | Medium |
| Ester C-O | C-O | 1300 - 1100 | Strong |
| Alkyl C-H | C-H | 3000 - 2850 | Medium-Strong |
Advanced Research Avenues and Future Prospects
Computational Chemistry and Molecular Modeling Studies
Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions involving compounds like Dimethyl 2-(3-methylbutylidene)malonate. Through theoretical calculations, researchers can gain insights into reaction pathways, predict the outcomes of reactions, and design more efficient synthetic strategies.
Theoretical Prediction of Reactivity and Selectivity
Density Functional Theory (DFT) is a prominent computational method used to predict the reactivity and selectivity of organic reactions. For the Knoevenagel condensation that typically forms this compound from 3-methylbutanal (B7770604) and dimethyl malonate, DFT calculations can elucidate the reaction mechanism and predict the activation energies of various steps. For instance, in related systems, the reaction is understood to proceed through the formation of an enolate from the active methylene (B1212753) compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.
Computational studies on analogous reactions, such as the Knoevenagel condensation of various aldehydes with malononitrile (B47326) or other active methylene compounds, have shown that the activation barriers can be correlated with the electronic nature of the substituents on the reactants. For the reaction of an aliphatic aldehyde like 3-methylbutanal, the electronic effects are less pronounced than in aromatic aldehydes, but steric factors can play a more significant role in determining the reaction rate and selectivity.
Below is a representative data table illustrating the type of information that can be obtained from DFT studies on Knoevenagel condensations, using a model reaction of a generic aliphatic aldehyde with dimethyl malonate.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Enolate Formation | 10-15 | Deprotonation of dimethyl malonate by a base catalyst. |
| C-C Bond Formation | 15-20 | Nucleophilic attack of the enolate on the aldehyde carbonyl. |
| Dehydration | 5-10 | Elimination of a water molecule to form the final product. |
These theoretical predictions are invaluable for optimizing reaction conditions, such as the choice of catalyst and solvent, to achieve higher yields and selectivity.
Elucidation of Transition State Structures
A deeper understanding of a reaction's mechanism comes from the detailed analysis of its transition state structures. Computational modeling allows for the visualization and energetic characterization of these transient species. For reactions involving this compound, such as Michael additions where it acts as an electrophile, the elucidation of the transition state is crucial for explaining and predicting stereoselectivity.
For example, in the enantioselective Michael addition of a nucleophile to an alkylidene malonate, catalyzed by a chiral organocatalyst, the transition state geometry determines which face of the double bond is attacked. DFT calculations can model the interactions between the substrate, nucleophile, and catalyst in the transition state, revealing the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern the stereochemical outcome. nih.gov
Studies on the Michael addition of malonates to nitro-olefins, a reaction with a similar electronic setup, have utilized transition state analysis to explain the high enantioselectivity observed with certain bifunctional thiourea (B124793) organocatalysts. These studies highlight how the catalyst simultaneously activates both the nucleophile and the electrophile, holding them in a specific orientation within the transition state. nih.gov Similar computational approaches can be applied to reactions of this compound to design new and more effective chiral catalysts.
Green Chemistry Principles in Synthesis and Catalysis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the synthesis and application of this compound, this translates to the development of more environmentally friendly catalysts and the use of sustainable reaction media.
Development of Eco-Friendly Catalytic Systems
The Knoevenagel condensation is traditionally catalyzed by organic bases like piperidine (B6355638) and pyridine, which are often toxic and difficult to separate from the reaction mixture. Research is now focused on developing solid, reusable, and non-toxic catalysts.
Recent advancements in this area include:
Modified Clays (B1170129): Natural clays modified with potassium fluoride (B91410) have been shown to be highly effective catalysts for Knoevenagel condensations, offering excellent yields in very short reaction times under mild, heterogeneous conditions. researchgate.net
Immobilized Biocatalysts: Proteins such as bovine serum albumin (BSA) and gelatin have been successfully immobilized on polymeric supports and used to catalyze the Knoevenagel condensation of both aromatic and aliphatic aldehydes with malonic esters. These biocatalysts are biodegradable and can be easily recovered and reused. rsc.orgamazonaws.com
Natural Catalysts: Extracts from natural sources, such as pineapple juice, have been employed as acidic catalysts for the Knoevenagel condensation, offering a simple, eco-friendly, and economical method that can be performed at room temperature without organic solvents. researchgate.net
Metal-Organic Frameworks (MOFs): Copper-based MOFs have demonstrated high efficiency as reusable heterogeneous catalysts for Knoevenagel condensations in aqueous methanolic solutions. nih.gov
Heterogeneous Silica-Based Catalysts: 4-(Dimethylamino)pyridine (DMAP) immobilized on mesoporous silica (B1680970) supports has been developed as a highly active and recyclable catalyst for the Knoevenagel reaction in bio-based solvents. nih.gov
The table below summarizes the performance of some eco-friendly catalysts in Knoevenagel condensations of aliphatic aldehydes with malonic esters.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Immobilized Gelatin | DMSO, Room Temp. | 85-90 | amazonaws.com |
| Immobilized BSA | DMSO, Room Temp. | 85-89 | rsc.org |
| KF-Modified Clay | Solvent-free, Room Temp. | >90 | researchgate.net |
Optimization of Sustainable Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. For the synthesis of this compound, research is moving towards the use of sustainable reaction media.
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Knoevenagel condensations have been successfully carried out in aqueous media, often with the aid of a catalyst like ZnO. jocpr.com
Solvent-Free Conditions: Conducting reactions without a solvent is a highly desirable green approach. Solvent-free Knoevenagel condensations have been achieved using techniques like grinding with a solid catalyst or by simply heating the neat reactants. rsc.orgtandfonline.com This minimizes waste and can lead to faster reaction rates.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (MeTHF), are being explored as greener alternatives to traditional petroleum-based solvents. nih.gov
The optimization of these sustainable reaction media not only reduces the environmental impact of the synthesis but can also lead to improved reaction efficiency and easier product purification.
Exploration of Novel Synthetic Transformations and Applications
This compound, as an electron-deficient alkene, is a versatile building block for a variety of organic transformations beyond simple Michael additions. Research in this area focuses on discovering new reactions and applications for this class of compounds.
A significant area of exploration is the participation of alkylidene malonates in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.
Diels-Alder Reactions: Alkylidene malonates can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. wikipedia.org The electron-withdrawing ester groups on the alkylidene malonate activate the double bond, making it a good dienophile. These reactions are highly stereospecific and provide a reliable method for the synthesis of six-membered rings. wikipedia.orglibretexts.org
1,3-Dipolar Cycloadditions: These reactions involve the addition of a 1,3-dipole, such as a nitrone or an azomethine ylide, to the double bond of the alkylidene malonate to form five-membered heterocyclic rings like isoxazolidines or pyrrolidines. researchgate.netnih.gov These reactions are often highly regioselective and stereoselective, providing access to a diverse range of heterocyclic structures. wikipedia.org
[2+2] Photocycloadditions: Under photochemical conditions, alkylidene malonates can undergo [2+2] cycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings. These reactions proceed through an excited state and provide a pathway to four-membered ring systems that are not accessible through thermal cycloadditions. nih.gov
The following table provides a summary of some novel cycloaddition reactions involving alkylidene malonates.
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene | Cyclohexene derivative |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine derivative |
| [2+2] Photocycloaddition | Alkene | Cyclobutane derivative |
Beyond cycloadditions, the reactivity of the electron-deficient double bond in this compound can be harnessed for other novel transformations, such as multicomponent reactions and cascade sequences, to rapidly build molecular complexity from simple starting materials.
Development of Isotope-Labeled Analogs for Mechanistic Investigations
The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing the fundamental understanding necessary to control and optimize chemical transformations. ias.ac.in Isotopic labeling is a powerful and minimally invasive technique used to trace the fate of specific atoms throughout a reaction, offering profound insights into reaction pathways, transition states, and rate-determining steps. ias.ac.inresearchgate.net In the context of this compound, the development of isotope-labeled analogs would be instrumental in dissecting the intricacies of its formation via the Knoevenagel condensation and its subsequent reactions.
The primary methods for mechanistic investigation using isotopic labeling involve the synthesis of compounds with heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), at specific positions. researchgate.net Analysis of the reaction products and the measurement of kinetic isotope effects (KIEs) can then provide direct evidence for bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgwikipedia.org
Deuterium Labeling for Studying the Knoevenagel Condensation Mechanism
The Knoevenagel condensation, which is the key reaction for the synthesis of this compound, involves the deprotonation of the active methylene group of dimethyl malonate by a base, followed by nucleophilic attack on the carbonyl carbon of isovaleraldehyde (B47997). nih.gov The mechanism of this reaction can be investigated in detail using deuterium-labeled starting materials.
One potential strategy would be to synthesize dimethyl malonate with deuterium atoms at the alpha-carbon (dimethyl d₂-malonate). If the deprotonation of this carbon is the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be observed when using the deuterated analog compared to the non-deuterated compound. libretexts.orgwikipedia.org This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. princeton.edu A large observed KIE would provide strong evidence for the C-H bond cleavage being the slow step of the reaction.
Conversely, if the nucleophilic addition to the aldehyde or the subsequent dehydration step is rate-limiting, the kinetic isotope effect for the deprotonation step would be small or negligible. wikipedia.org
Another approach involves labeling the aldehyde. Using isovaleraldehyde with a deuterium atom on the aldehyde carbon (isovaleraldehyde-1-d) could help elucidate the nature of the nucleophilic attack and subsequent dehydration steps. While a primary KIE is not expected here, a secondary kinetic isotope effect might be observed, providing information about changes in hybridization at the carbonyl carbon in the transition state. wikipedia.org
¹³C and ¹⁸O Labeling for Probing Reaction Pathways
While deuterium labeling is excellent for studying C-H bond activation, ¹³C and ¹⁸O labeling can provide complementary information about the carbon skeleton and the role of the carbonyl groups. For instance, synthesizing dimethyl malonate with ¹³C-labeled carbonyl carbons would allow for the precise tracking of these carbons in the final product and any potential side products through techniques like ¹³C NMR spectroscopy and mass spectrometry.
Oxygen-18 labeling is particularly useful for studying reactions involving ester groups, such as potential hydrolysis of the final product, this compound. By performing the hydrolysis in H₂¹⁸O, the location of the ¹⁸O label in the resulting carboxylic acid and alcohol products can determine whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage. pearson.comchegg.comacs.org In the case of the Knoevenagel condensation itself, using ¹⁸O-labeled isovaleraldehyde could help track the fate of the carbonyl oxygen during the dehydration step.
Table of Potential Isotope-Labeled Analogs and Their Mechanistic Applications
| Labeled Compound | Isotope Position | Potential Mechanistic Insight |
| Dimethyl d₂-malonate | α-carbon | Determine if C-H bond cleavage is the rate-determining step in the Knoevenagel condensation (Primary KIE). |
| Isovaleraldehyde-1-d | Aldehyde carbon | Probe changes in hybridization at the carbonyl carbon during nucleophilic attack (Secondary KIE). |
| Dimethyl malonate-¹³C₂, ¹⁸O₄ | Carbonyl carbons and oxygens | Trace the carbon and oxygen atoms through the reaction pathway; study potential transesterification or decarboxylation side reactions. |
| Isovaleraldehyde-¹⁸O | Carbonyl oxygen | Elucidate the mechanism of the dehydration step in the Knoevenagel condensation. |
The development and study of these isotope-labeled analogs of the reactants for this compound synthesis would provide a detailed and unambiguous picture of the reaction mechanism. This knowledge is not merely academic; it can inform the rational design of improved catalytic systems, optimize reaction conditions for higher yields and purity, and minimize the formation of unwanted byproducts. ias.ac.in
Q & A
Basic: What are the standard synthetic routes for Dimethyl 2-(3-methylbutylidene)malonate, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via Knoevenagel condensation , reacting dimethyl malonate with an aldehyde (e.g., 3-methylbutyraldehyde) under reflux conditions. Key steps include:
- Catalytic system : Piperidine (0.12 mmol) and acetic acid (0.12 mmol) in toluene or benzene, with azeotropic water removal using a Dean-Stark apparatus .
- Reaction monitoring : Progress tracked via ¹H-NMR spectroscopy to confirm alkene formation.
- Workup : Extraction with ethyl acetate, followed by column chromatography (petroleum ether/ethyl acetate) to isolate the product in ~95% yield .
Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), base strength (LHMDS for deprotonation), and catalyst selection (Pd(0)/PPh₃ for allylation) .
Advanced: How do stereoelectronic effects influence the reactivity of alkylidenemalonates in transition-metal-catalyzed reactions?
Answer:
The electron-deficient alkene in alkylidenemalonates facilitates palladium-catalyzed allylation via a π-allyl intermediate. Key factors include:
- Ligand effects : Bulky ligands (e.g., PPh₃) stabilize the Pd(0) catalyst, improving turnover frequency .
- Solvent polarity : DMF enhances nucleophilicity of the malonate enolate, accelerating allylic substitution .
- Substrate scope : Electron-withdrawing groups on the allylic acetate increase electrophilicity, favoring regioselective C–C bond formation .
Contradictions in reported yields (e.g., 65–95%) arise from variations in catalyst loading (2.5–10 mol% Pd) and reaction time (1–24 hours) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing alkylidenemalonates?
Answer:
- ¹H/¹³C-NMR : Confirm alkene geometry (E/Z isomerism) via coupling constants (J = 15–16 Hz for trans) and carbonyl carbon shifts (δ ~165–170 ppm) .
- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between malonate and aryl groups) and intermolecular interactions (C–H···O hydrogen bonds) .
- IR spectroscopy : Validate ester carbonyl stretches (ν ~1740 cm⁻¹) and alkene C=C (ν ~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data for alkylidenemalonate derivatives?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial MIC values ranging from 32–128 µg/mL) stem from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) and culture conditions .
- Structural modifications : Substituents on the malonate core (e.g., aryl vs. alkyl groups) alter membrane permeability .
- Data normalization : Use internal controls (e.g., reference antibiotics) to standardize activity metrics .
Table 1: Biological activity comparison for malonate derivatives
| Biological Activity | Mechanism | Key Findings | Source |
|---|---|---|---|
| Antimicrobial | Membrane disruption | MIC: 32–128 µg/mL (Gram+) | |
| Acetylcholinesterase inhibition | Active site binding | IC₅₀: ~50 µM | |
| Antioxidant | Radical scavenging | Reduced ROS in neuronal cells |
Advanced: What role do alkylidenemalonates play in multicomponent reactions for bioactive molecule synthesis?
Answer:
These compounds act as Michael acceptors in:
- Aza-Michael additions : Synthesize β-amino esters using amines under basic conditions .
- Friedel-Crafts alkylation : Generate aryl-substituted malonates with indoles or pyrroles .
- Knoevenagel-Doebner condensations : Access α,β-unsaturated carbonyls for heterocycle formation (e.g., quinolines) .
Mechanistic insight : The electron-deficient alkene undergoes nucleophilic attack, with regioselectivity controlled by steric hindrance from the 3-methylbutylidene group .
Basic: What safety and handling protocols are recommended for alkylidenemalonates in laboratory settings?
Answer:
- Toxicity data : Limited acute toxicity reported, but handle with nitrile gloves and fume hoods due to potential irritant effects (H315/H319) .
- Storage : Keep under inert gas (argon) at 4°C to prevent hydrolysis .
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
Advanced: How can computational modeling predict reaction outcomes for alkylidenemalonate-based systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
